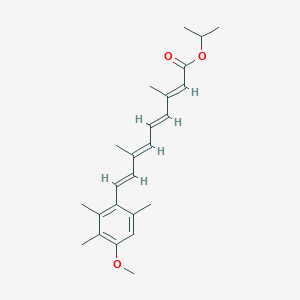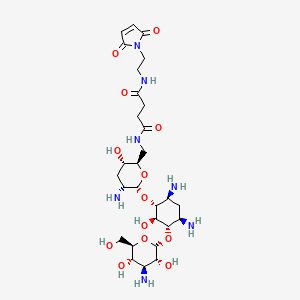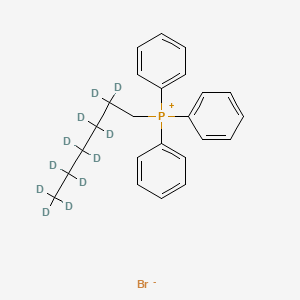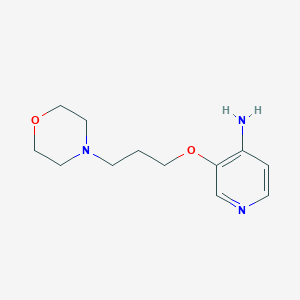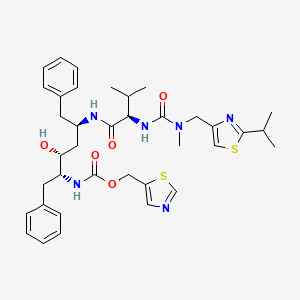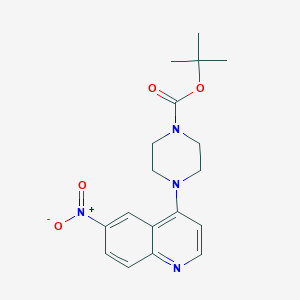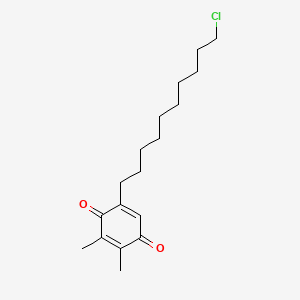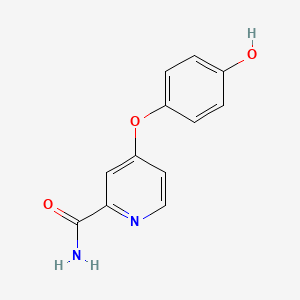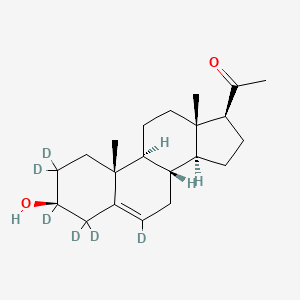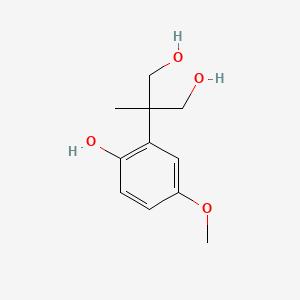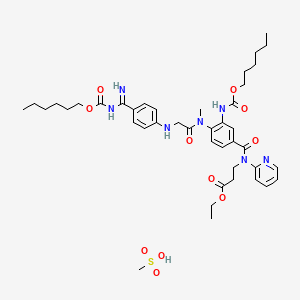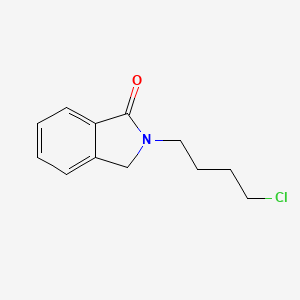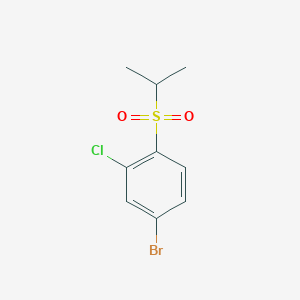
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a chloro group, and a propan-2-ylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives. The sulfonyl group can be introduced through a sulfonation reaction, followed by further functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts and solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution reactions typically require strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorobenzene
1-Propan-2-ylsulfonylbenzene
2-Chloro-4-bromopropane
Uniqueness: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is unique due to its specific combination of substituents, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C9H10BrClO2S |
|---|---|
Poids moléculaire |
297.60 g/mol |
Nom IUPAC |
4-bromo-2-chloro-1-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 |
Clé InChI |
MFNOJFARAYDUIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


